(3-Cyclopropoxy-5-nitrophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C10H12N2O3 It is characterized by a cyclopropoxy group attached to a nitrophenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-nitrophenyl)methanamine typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to introduce a nitro group at the meta position.
Cyclopropylation: The nitrophenol is then subjected to cyclopropylation to attach the cyclopropoxy group.
Amination: Finally, the nitrophenyl compound is aminated to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, cyclopropylation, and amination processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxy-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-5-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro group plays a crucial role in its reactivity, while the cyclopropoxy group influences its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-5-nitrophenyl)(cyclopropyl)methanamine: Similar structure with a chloro group instead of a cyclopropoxy group.
(3-Cyclopropoxy-2-fluorophenyl)methanamine: Similar structure with a fluorine atom instead of a nitro group.
Uniqueness
(3-Cyclopropoxy-5-nitrophenyl)methanamine is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(3-cyclopropyloxy-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H12N2O3/c11-6-7-3-8(12(13)14)5-10(4-7)15-9-1-2-9/h3-5,9H,1-2,6,11H2 |
InChI-Schlüssel |
GLKIUKSZUALQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.